1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride typically involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane (diethyl ether) followed by treatment with a dilute acid . This method reduces the carbon-nitrogen triple bond to form a primary amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques, ensuring high purity and yield through controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced further using agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.
Scientific Research Applications
1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of 1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate its precise mechanism and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1S)-Octahydro-2H-quinolizin-1-yl]methanamine hydrochloride
- (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
- 1-[(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride
Uniqueness
1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride stands out due to its specific structural configuration and the presence of the quinolizidine ring system, which imparts unique chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H/t9-,10?;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPAMUCAFGMKMX-NSBDLEMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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